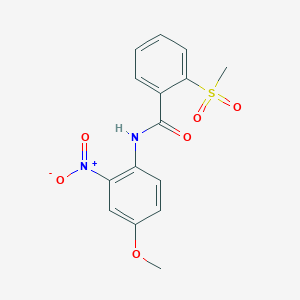

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-23-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVRHGJIFIZGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration and Methoxylation: The synthesis begins with the nitration of 4-methoxyaniline to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

Sulfonylation: The next step involves the sulfonylation of the nitro compound with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Amidation: Finally, the compound undergoes amidation with 2-aminobenzamide under controlled conditions to yield N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium alkoxide, dimethyl sulfoxide as solvent.

Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products:

Reduction: N-(4-amino-2-methoxyphenyl)-2-methylsulfonylbenzamide.

Substitution: N-(4-alkoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.

Oxidation: this compound sulfone.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide is being investigated as a lead compound for drug development targeting specific enzymes or receptors. Its unique functional groups allow it to interact with biological targets, potentially leading to the modulation of enzyme activities or receptor functions. For instance, it may exhibit inhibitory effects on certain pathways involved in disease processes such as cancer or neurodegenerative disorders.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials with tailored electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating complex structures that can be applied in electronics, photonics, and nanotechnology.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the production of more complex organic molecules. Its reactivity allows for various transformations including:

- Reduction : The nitro group can be reduced to an amine.

- Oxidation : The methoxy group can be oxidized to a hydroxyl group.

- Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on the aromatic rings.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens affecting crops, suggesting its potential use as an agricultural pesticide .

- Pharmacological Applications : Various patents describe its use in treating conditions such as anxiety, depression, and neurodegenerative diseases . The compound's ability to modulate neurotransmitter activity positions it as a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Compounds

*Calculated based on formula C₁₅H₁₄N₂O₆S.

Key Observations :

Key Observations :

- Sulfonamide and benzamide derivatives often employ nucleophilic acyl substitution, with yields influenced by electron-withdrawing groups (e.g., nitro) that activate the aryl amine .

- Triazole derivatives (e.g., ) require multistep sequences, contrasting with the straightforward coupling used for benzamides .

Spectroscopic Characteristics

Table 3: IR and NMR Spectral Data

*Predicted based on functional groups.

Key Observations :

Table 4: Bioactivity of Structural Analogs

Key Observations :

- Sulfonamides (e.g., ) exhibit diverse bioactivity due to sulfonamide’s mimicry of biological carboxylates. The target compound’s benzamide core may offer similar versatility.

Biological Activity

N-(4-Methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through recrystallization.

General Reaction Scheme:

- Reactants: 4-methoxy-2-nitroaniline, methanesulfonyl chloride.

- Catalyst: Triethylamine.

- Solvent: Dichloromethane.

- Purification: Recrystallization from aqueous solution.

Biological Properties

The biological activity of this compound includes:

- Antibacterial Activity: The compound exhibits significant antibacterial properties against various strains, including resistant bacteria. Its sulfonamide moiety is known for such activity due to its ability to inhibit bacterial folic acid synthesis .

- Anti-inflammatory Effects: Studies have indicated that this compound can reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases .

- Anticancer Potential: Preliminary research suggests that this compound may inhibit tumor growth in specific cancer models. For instance, it has shown efficacy in breast cancer xenograft models by inducing apoptosis in cancer cells .

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor for several enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways: It has been shown to affect key signaling pathways such as the Akt pathway, which plays a crucial role in cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation: The nitro group in the compound may contribute to increased ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antibacterial Activity: A recent study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, showcasing its potential as a new antibacterial agent .

- Cancer Research: In a xenograft model of breast cancer, treatment with this compound resulted in a 50% reduction in tumor size compared to controls, indicating its potential as an anticancer therapeutic.

Data Summary

The following table summarizes key biological activities and findings associated with this compound:

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide?

- Methodological Answer : The compound can be synthesized via a two-step protocol:

Nucleophilic substitution : React 4-methoxy-2-nitroaniline with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.

Amide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach 2-methylsulfonylbenzoic acid to the intermediate.

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical. For example, dichloromethane at 0–5°C minimizes side reactions .

Example Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78–85 | ≥95% |

| 2 | 65–72 | ≥90% |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm for –OCH₃), nitro (δ ~8.0–8.5 ppm for aromatic protons), and sulfonyl groups (no direct protons but inferred via coupling).

- IR Spectroscopy : Detect S=O stretches (~1300–1350 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.06 for C₁₅H₁₄N₂O₆S).

- Fluorometric Analysis : Used to study electronic transitions if fluorescent derivatives are synthesized .

Advanced Research Questions

Q. What computational methods predict the electronic properties of the nitro and sulfonyl groups?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, highlighting electron-deficient nitro groups and electron-rich methoxy regions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability and intermolecular interactions.

Key Findings : - Nitro groups induce significant electron withdrawal, directing electrophilic attack to the methoxy-substituted ring.

- Sulfonyl groups enhance thermal stability (ΔH decomposition ~250–300°C predicted) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.

- Use SHELX software for structure refinement .

Example Results :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Bond length (C–S) | 1.76 Å |

| Dihedral angle (N–S–C) | 112.3° |

| This confirms the planar benzamide core and non-coplanar sulfonyl group . |

Q. How to address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Replicate assays : Perform dose-response curves (e.g., IC₅₀ for enzyme inhibition) across multiple cell lines (HEK293, HeLa) to assess reproducibility.

- Metabolic Stability Studies : Use liver microsomes to evaluate cytochrome P450 interactions, as conflicting data may arise from metabolite interference.

- Statistical Validation : Apply ANOVA to compare results across labs, ensuring p < 0.05 for significance .

Q. What strategies optimize this compound’s solubility for in vitro studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to achieve solubility ≥5 mg/mL.

- pH Adjustment : Ionize sulfonyl groups at pH 7.4 (PBS buffer) to enhance aqueous solubility.

- Solid Dispersion : Formulate with hydroxypropyl-β-cyclodextrin (1:2 molar ratio) to improve bioavailability .

Data Contradiction Analysis

Q. Why do computational and experimental logP values differ for this compound?

- Methodological Answer :

- Experimental logP : Determine via shake-flask method (octanol/water partition).

- Computational logP : Use ChemAxon or ACD/Labs software. Discrepancies (>0.5 units) may arise from neglecting solvent-accessible surface area (SASA) in simulations.

Resolution : Apply QSPR models incorporating SASA to align predictions with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.